Methyl 2-bromo-5-sulfamoylbenzoate
Overview
Description
Methyl 2-bromo-5-sulfamoylbenzoate is a chemical compound with the molecular formula C8H8BrNO4S . It has a molecular weight of 294.13 . The compound is a powder and is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H8BrNO4S/c1-14-8(11)6-4-5(15(10,12)13)2-3-7(6)9/h2-4H,1H3,(H2,10,12,13)
. This code provides a detailed description of the molecule’s structure, including the positions of the bromine, sulfamoyl, and methyl groups. Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . The compound’s exact physical and chemical properties, such as its melting point, boiling point, or solubility, are not specified in the retrieved data.Scientific Research Applications
1. Anticonvulsant Research
Methyl 2-bromo-5-sulfamoylbenzoate and its derivatives have been explored for their potential in anticonvulsant applications. Hamor and Reavlin (1967) investigated alkyl esters of 4-bromo-2-sulfamoylbenzoic acid, a closely related compound, to understand the relationship between electronic properties and antielectroshock activity. Their research indicated that certain esters lacked antielectroshock effects in mice, highlighting the importance of steric and electronic factors in anticonvulsant efficacy (Hamor & Reavlin, 1967).
2. Potential in Antifungal Agents
The compound's sulfamoylbenzoate class has been studied for antifungal properties. Trifonov et al. (2020) reported on novel polyfunctional arenesulfonamides derived from similar structures, demonstrating significant cytotoxic activity against Malassezia furfur. This suggests a potential pathway for developing new antifungal agents targeting skin diseases like seborrheic dermatitis (Trifonov et al., 2020).
3. Synthesis of Complex Organic Compounds
This compound and related compounds are used in synthesizing complex organic structures. Pokhodylo and Obushak (2019) utilized a related ester in the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, illustrating the compound's utility in creating intricate organic molecules (Pokhodylo & Obushak, 2019).
Safety and Hazards
The safety information for Methyl 2-bromo-5-sulfamoylbenzoate indicates that it has some hazards associated with it. It has the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also provided .
Properties
IUPAC Name |
methyl 2-bromo-5-sulfamoylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO4S/c1-14-8(11)6-4-5(15(10,12)13)2-3-7(6)9/h2-4H,1H3,(H2,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWBSPAOUYKERV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)S(=O)(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801273931 | |
Record name | Methyl 5-(aminosulfonyl)-2-bromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801273931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924867-88-9 | |
Record name | Methyl 5-(aminosulfonyl)-2-bromobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=924867-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-(aminosulfonyl)-2-bromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801273931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-bromo-5-sulfamoylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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